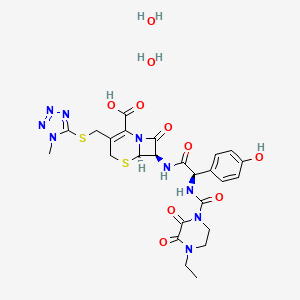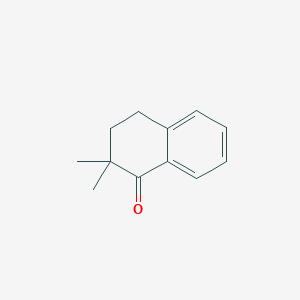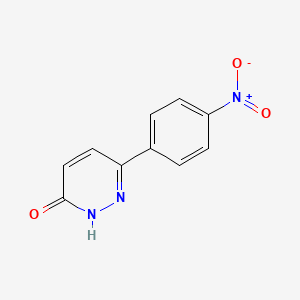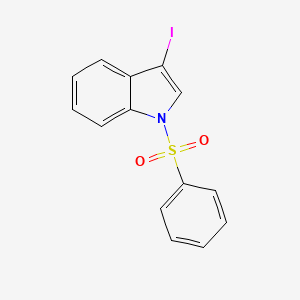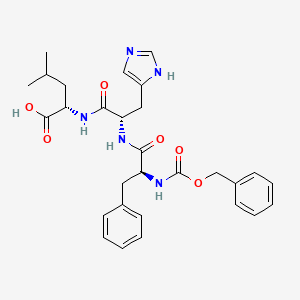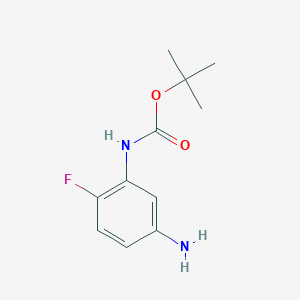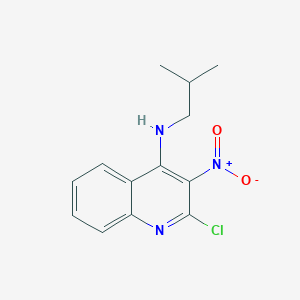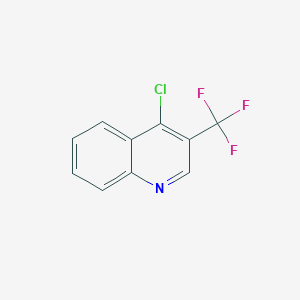
4-Chloro-3-(trifluoromethyl)quinoline
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can be achieved through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)quinoline consists of a quinoline ring system with a chlorine atom substituted at the 4th position and a trifluoromethyl group substituted at the 3rd position .
Chemical Reactions Analysis
Fluorinated quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It is soluble in chloroform .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines highlights the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystal structures. The study reveals how the supramolecular arrangements of these compounds are influenced by combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, demonstrating the importance of 4-Chloro-3-(trifluoromethyl)quinoline derivatives in understanding molecular interactions and designing materials with specific crystal properties (de Souza et al., 2015).
Organic Synthesis
In the realm of organic chemistry, 4-(Trifluoromethyl)quinoline derivatives have been synthesized under carefully controlled conditions. These derivatives serve as precursors for further chemical modifications, showcasing the role of 4-Chloro-3-(trifluoromethyl)quinoline in facilitating the synthesis of complex organic molecules with potential applications in material science and medicinal chemistry (Lefebvre, Marull, & Schlosser, 2003).
Photovoltaic Applications
Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives illustrate the potential of 4-Chloro-3-(trifluoromethyl)quinoline in renewable energy technologies. These studies focus on the synthesis and characterization of organic–inorganic photodiode materials, indicating the compound's significance in developing new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Cytogenetic Studies
The application of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl)quinolines in synthesizing diazepinoquinoline heterocycles demonstrates the compound's utility in creating molecules with antimicrobial properties. Further cytogenetic studies on these compounds can lead to the development of new therapeutic agents (Nandha Kumar, Suresh, & Mohan, 2003).
Green Chemistry and Catalysis
The solvent- and catalyst-free synthesis of 6H-Chromeno[4,3-b]quinolin-6-ones represents an advancement in green chemistry. This method highlights the importance of 4-Chloro-3-(trifluoromethyl)quinoline derivatives in promoting environmentally friendly chemical reactions, emphasizing the role of such compounds in sustainable synthetic processes (Patra, 2021).
Safety And Hazards
Direcciones Futuras
There is a growing interest in fluorinated derivatives of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propiedades
IUPAC Name |
4-chloro-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUSBWZTFPLCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450137 | |
| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)quinoline | |
CAS RN |
590371-93-0 | |
| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




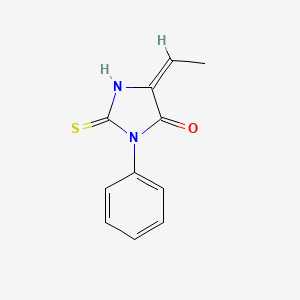
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
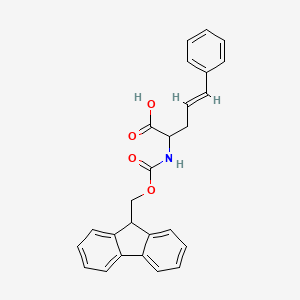

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
